molecular formula C22H16F3N3OS2 B2935168 2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392302-52-2

2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2935168
CAS No.: 392302-52-2
M. Wt: 459.51
InChI Key: VWNMSBHYPKPNBI-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a naphthalene ring, a trifluoromethyl group, and a thiadiazole ring

Preparation Methods

The synthesis of 2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves several steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Naphthalene Ring: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final step involves the acylation of the intermediate product to form the desired acetamide.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of new materials and catalysts.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The naphthalene ring provides additional binding interactions, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar compounds include:

    2-(naphthalen-1-yl)-N-[5-(phenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl]acetamide: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(naphthalen-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide:

The presence of the trifluoromethyl group in 2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide makes it unique, enhancing its lipophilicity and potentially increasing its biological activity.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3OS2/c23-22(24,25)17-9-3-5-14(11-17)13-30-21-28-27-20(31-21)26-19(29)12-16-8-4-7-15-6-1-2-10-18(15)16/h1-11H,12-13H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMSBHYPKPNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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